methyl (4Z)-1-benzyl-4-(3-chlorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
METHYL (4Z)-1-BENZYL-4-[(3-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a benzyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-1-BENZYL-4-[(3-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves a multi-step processThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of advanced analytical techniques, such as NMR and IR spectroscopy, is crucial for monitoring the reaction progress and ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL (4Z)-1-BENZYL-4-[(3-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
METHYL (4Z)-1-BENZYL-4-[(3-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of METHYL (4Z)-1-BENZYL-4-[(3-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to METHYL (4Z)-1-BENZYL-4-[(3-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE include:
- (4Z)-4-[(3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- (4Z)-4-[(3-CHLOROPHENYL)METHYLENE]-2-(3,4-DICHLOROPHENYL)OXAZOL-5-ONE .
Uniqueness
What sets METHYL (4Z)-1-BENZYL-4-[(3-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H18ClNO3 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
methyl (4Z)-1-benzyl-4-[(3-chlorophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C21H18ClNO3/c1-14-19(21(25)26-2)18(12-16-9-6-10-17(22)11-16)20(24)23(14)13-15-7-4-3-5-8-15/h3-12H,13H2,1-2H3/b18-12- |
InChI Key |
AYROYLAXZOXIFQ-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC(=CC=C2)Cl)/C(=O)N1CC3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC(=CC=C2)Cl)C(=O)N1CC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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